molecular formula C5H6O2 B1226963 4-Hydroxy-2-cyclopentenone CAS No. 61305-27-9

4-Hydroxy-2-cyclopentenone

Cat. No. B1226963
CAS RN: 61305-27-9
M. Wt: 98.1 g/mol
InChI Key: DHNDDRBMUVFQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Hydroxy-2-cyclopentenone involves various methods to prepare simple building blocks containing this core. One of the key approaches includes the use of Noyori reduction to establish the stereochemistry of the product, followed by ring-closing metathesis and functional group conversions to yield substituted 4-Hydroxy-2-cyclopentenones in either enantiomeric form (Singh, Meyer, & Aubé, 2014).

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-cyclopentenone has been extensively studied, with single-crystal X-ray diffraction analysis revealing its crystal structure and stabilization mechanisms via intermolecular hydrogen bonds (Marjani et al., 2009).

Chemical Reactions and Properties

4-Hydroxy-2-cyclopentenone undergoes a diverse array of chemical reactions, including [2+2] photocycloaddition reactions with various alkenes to produce functionalized bicyclo[3.2.0]heptanes. These reactions yield target structures as a mixture of exo and endo adducts (Le Liepvre, Ollivier, & Aitken, 2009).

Physical Properties Analysis

The physical properties of 4-Hydroxy-2-cyclopentenone derivatives have been characterized through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy, supported by single-crystal X-ray diffraction analysis (Marjani et al., 2008).

Chemical Properties Analysis

The chemical properties of 4-Hydroxy-2-cyclopentenone are influenced by its reactivity in acid-catalyzed transformations, leading to various substituted cyclopentenones. These transformations are facilitated by intermediate enols and proceed through enone-dienol type rearrangements and double bond migrations (Pattenden & Storer, 1974).

Scientific Research Applications

Synthesis of Prostaglandins

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Hydroxy-2-cyclopentenone is used in the synthesis of prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals.
  • Methods of Application: Trialkylsilyl ethers of 4-hydroxy-2-cyclopentenone, which are key compounds for the syntheses of prostaglandins, were completely resolved on chiral HPLC columns packed with cellulose triphenylcarbamate derivatives .
  • Results or Outcomes: The process resulted in the complete resolution of the trialkylsilyl ethers of 4-hydroxy-2-cyclopentenone .

Piancatelli Rearrangement

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Hydroxy-2-cyclopentenone is involved in the Piancatelli rearrangement . This is a chemical reaction where 2-furylcarbinols are rearranged into 4-hydroxycyclopentenones.
  • Methods of Application: The heating of 2-furylcarbinols in an acetone-water solvent system in the presence of strong acids (e.g., formic, polyphosphoric or p-toluenesulfonic acid) led to the formation of 4-hydroxy-5-substituted-cyclopent-2-enones .
  • Results or Outcomes: The rearrangement delivered exclusively the trans isomer, as demonstrated by the 1H-NMR coupling constant between the two vicinal hydrogens .

Synthesis of Spirocycles

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Hydroxy-2-cyclopentenone is used in the synthesis of spirocycles . Spirocycles are a class of organic compounds that contain a spiroatom, typically a quaternary carbon atom, which is a part of two rings of different sizes.
  • Methods of Application: The synthesis of spirocycles involves the use of 2-furylcarbinols, which are rearranged into 4-hydroxycyclopentenones in an acidic aqueous system . This is followed by a series of reactions to form the spirocycle.
  • Results or Outcomes: The process resulted in the successful synthesis of spirocycles .

Domino Reaction

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Hydroxy-2-cyclopentenone is involved in domino reactions . A domino reaction, also known as a tandem or cascade reaction, is a transformation that involves two or more bond-forming transformations under identical conditions.
  • Methods of Application: The domino reaction involves the use of 2-furylcarbinols, which are rearranged into 4-hydroxycyclopentenones in an acidic aqueous system . This is followed by a series of reactions to form the final product.
  • Results or Outcomes: The process resulted in the successful completion of the domino reaction .

Drug Synthesis

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 4-Hydroxy-2-cyclopentenone is used as a building block in drug synthesis . It can be used to synthesize a variety of drugs, particularly those that require a cyclopentenone structure.
  • Results or Outcomes: The use of 4-Hydroxy-2-cyclopentenone in drug synthesis has led to the production of a variety of drugs .

Synthesis of Natural Products

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Hydroxy-2-cyclopentenone is used in the synthesis of natural products . These natural products can include a variety of compounds, including those found in plants, animals, and microorganisms.
  • Results or Outcomes: The use of 4-Hydroxy-2-cyclopentenone in the synthesis of natural products has led to the production of a variety of natural compounds .

Safety And Hazards

When handling 4-Hydroxy-2-cyclopentenone, it is recommended to avoid breathing mist, gas, or vapours and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-hydroxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNDDRBMUVFQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-cyclopentenone

CAS RN

61305-27-9
Record name 4-HYDROXY-2-CYCLOPENTEN-1-ONE, STABILIZED WITH 0.5% BHT
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of the mixture (9.45 g) of the compound [IX-1] and the racemic 4-hydroxycyclopentenone obtained in Example 13, chloral (0.24 g) and triethylamine (0.43 g) is reacted at 60° C. for 5 hours. After completion of the reaction, to the mixture are added methyl isobutyl ketone (30 ml) and water (20 ml), and the organic layer is separated, washed successively with 1% aqueous hydrochloric acid solution and water, and methyl isobutyl ketone is distilled off therefrom to give 4-hydroxy-2-(6-methoxycarbonyl-3-hexynyl)-2-cyclopentenone [racemic 4-hydroxycyclopentenone) (8.13 g, yield; 86%).
[Compound]
Name
mixture
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-cyclopentenone
Reactant of Route 2
4-Hydroxy-2-cyclopentenone
Reactant of Route 3
4-Hydroxy-2-cyclopentenone
Reactant of Route 4
4-Hydroxy-2-cyclopentenone
Reactant of Route 5
4-Hydroxy-2-cyclopentenone
Reactant of Route 6
4-Hydroxy-2-cyclopentenone

Citations

For This Compound
476
Citations
SP Roche, DJ Aitken - European Journal Of Organic Chemistry, 2010 - Wiley Online Library
… The 4-hydroxy-2-cyclopentenone scaffold as a versatile … further functionality on the 4-hydroxy-2-cyclopentenone core, as … in the preparation of the 4-hydroxy-2-cyclopentenone core 1. …
T Kumaraguru, P Babita, G Sheelu… - … Process Research & …, 2013 - ACS Publications
… Conversion of furfuryl alcohol to 4-hydroxy-2-cyclopentenone was studied in a microreactor channel of 0.5 mm diameter and 1.5 m length. Addition of 1 M N-methylpyrrolidinone as a …
Number of citations: 29 pubs.acs.org
T Kumaraguru, NW Fadnavis - Tetrahedron: Asymmetry, 2012 - Elsevier
… These reports inspired us to attempt the resolution of 4-hydroxy-2-cyclopentenone 1. It was quite interesting to discover that penicillin G acylase hydrolyzed the O-phenylacetyl …
Number of citations: 22 www.sciencedirect.com
NB Perry, GD Albertson, JW Blunt, ALJ Cole… - Planta …, 1991 - thieme-connect.com
… Removal of the solvent gave a colourless oil (Ca 1 mg, MID 20, P388 IC50 2 g/ml) containing 4-hydroxy-2-cyclopentenone as the major component by TLC and NMR spectroscopy. …
Number of citations: 40 www.thieme-connect.com
K Ogura, M Yamashita, G Tscuhihashi - Tetrahedron Letters, 1976 - Elsevier
… use of (R)-4-hydroxy-2-cyclopentenone … The present pathway for making of (R)-4-hydroxy-2-cyclopentenone … silica gel (eluted with diethyl ether) to give (R)-4-hydroxy-2-cyclopentenone …
Number of citations: 66 www.sciencedirect.com
T Lee - Tetrahedron Letters, 1979 - Elsevier
… A FACILE SYNTHESIS OF 2-(6-ETHOXYCARBONYL-2-CIS-HEXENYL)4-HYDROXY-2-CYCLOPENTENONE’ … synthetic route to 4-hydroxy-2-cyclopentenone … the drawbacks of Floyd’s method4 and …
Number of citations: 16 www.sciencedirect.com
K Ulbrich, P Kreitmeier, O Reiser - Synlett, 2010 - thieme-connect.com
… For the parent furfuryl alcohol the process could be transferred to a microreactor, allowing the synthesis of 4-hydroxy-2-cyclopentenone in a continuous flow system on multigram scale. …
Number of citations: 67 www.thieme-connect.com
C Kuhn, JC Florent - Tetrahedron letters, 1998 - Elsevier
… uronosugar 5 with an acetonyl equivalent, followed by an intramolecular Wittig reaction, constitutes an efficient way to prepare precursors of chiral 4-alkyl-4-hydroxy-2-cyclopentenone …
Number of citations: 17 www.sciencedirect.com
Y Okamoto, R Aburatani, M Kawashima, K Hatada… - Chemistry …, 1986 - journal.csj.jp
Trialkylsilyl ethers of 4-hydroxy-2-cyclopentenone, which are the key compounds for the syntheses of prostaglandins, were completely resolved on chiral HPLC columns packed with …
Number of citations: 9 www.journal.csj.jp
Y Kaida, Y Okamoto - Chemistry letters, 1992 - journal.csj.jp
… Efficient Optical Resolution of 4 - Hydroxy-2-cyclopentenone Derivatives by HPLC on 1 - Phenylethyl carbamates of Cellulos e and Amylose … Optical resolution of 4-hydroxy-2-cyclopentenone …
Number of citations: 13 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.